- Divergent and Chemoselective Transformations of Thioamides with Designed Carbene EquivalentsChemistry - A European Journal, 2019, 25(44), 10314-10318,
Cas no 125-84-8 (Aminoglutethimide)
This product is an adrenocortical hormone inhibitor and antitumor drug. It has an inhibitory effect on the cleavage enzyme system that converts cholesterol to pregnenolone, thereby blocking the synthesis of adrenocortical hormone. It also has a certain inhibitory effect on other transformation processes of cortical hormone synthesis and metabolism. In peripheral tissues, it can inhibit the production of estrogen by blocking aromatase, thereby reducing the promoting effect of estrogen on breast cancer, It can inhibit tumor growth< Br>
Aminoglutethimide structure
Aminoglutethimide Properties
Names and Identifiers
-
- Aminoglutethimide
- 3-(4-Aminophenyl)-3-ethyl-2,6-Piperidinedione
- (+/-)-P-AMINOGLUTETHIMIDE
- DL-Aminoglutethimide
- 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
- 3-(p-Aminophenyl)-3-ethylpiperidine-2,6-dione (3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione
- 3-(p-Aminophenyl)-3-ethylpiperidine-2,6-dione 3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione
- 3-(p-Aminophenyl)-3-ethylpiperidine-2,6-dione
- Elipten
- Cytadren
- Ba-16038
- ORIMETEN
- NSC-330915
- AKOS NCG1-0032
- AMINOGLUTETHAMIDE
- TIMTEC-BB SBB000711
- alpha-(4-Aminophenyl)-alpha-ethylglutarimide
- BA164155
- AKOS004120070
- HMS3655O17
- (S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione
- AMINOGLUTETHIMIDE (MART.)
- KBioGR_000588
- AMINOGLUTETHIMIDE [USP IMPURITY]
- AMINOGLUTETHIMIDE [MI]
- Aminoglutetimida
- A 9657
- DivK1c_000884
- AMINOGLUTETHIMIDE [WHO-DD]
- NSC755868
- Spectrum3_000296
- MLS001213216
- NCGC00015110-09
- NCI60_002900
- SY344150
- AG-1
- MLS000859924
- MFCD00010122
- MFCD03094025
- (?)-p-Aminoglutethimide
- Prestwick0_000244
- DTXCID202589
- Rodazol
- Spectrum4_000144
- DTXSID8022589
- NCGC00015110-05
- EINECS 204-756-4
- (y)-p-Aminoglutethimide
- Aminoglutethimidum [INN-Latin]
- CAS-125-84-8
- Spectrum_000040
- BRD-A25234499-001-09-2
- Prestwick1_000244
- 0O54ZQ14I9
- Tox21_110406_1
- IDI1_000884
- BDBM9460
- HMS502M06
- HMS3259H10
- Tox21_500124
- Orimenten
- NSC330915
- FT-0773944
- SW196550-3
- AMINOGLUTETHIMIDE [INN]
- Spectrum5_000802
- CHEBI:2654
- Q241150
- NCGC00015110-04
- NCGC00093615-04
- Cytadren (TN)
- NCGC00093615-05
- SY294287
- NCGC00093615-01
- SR-01000075596
- Orimetene
- NCGC00015110-02
- 2, 3-(4-aminophenyl)-3-ethyl-
- CHEMBL488
- Lopac0_000124
- Glutarimide, 2-(p-aminophenyl)-2-ethyl-
- 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione
- AMINOGLUTETHIMIDE [EP MONOGRAPH]
- 2,6-Piperidinedione, 3-(4-aminophenyl)-3-ethyl-
- Ba 16038
- NSC 330915
- SPECTRUM1500115
- KBio2_005536
- SR-01000075596-1
- Aminoglutetimida [INN-Spanish]
- Aminoglutethimide (Cytadren)
- VU0243029-3
- Tox21_303497
- Aminoglutethimide, European Pharmacopoeia (EP) Reference Standard
- Prestwick2_000244
- .alpha.-(p-Aminophenyl)-.alpha.-ethylglutarimide
- SDCCGSBI-0050112.P005
- AS-13282
- HMS2231M19
- EU-0100124
- D00574
- ( inverted question mark)-p-Aminoglutethimide
- (A+/-)-p-Aminoglutethimide
- SPBio_000046
- KBio1_000884
- 3-(4-Aminophenyl)-3-ethyl-2,6-piperidindion
- BRN 0210656
- CCRIS 7562
- NSC-755868
- AC-12456
- 3-Carboxy-1,1-dimethyl-, (E)-2-propenyl
- p-Aminoglutethimide
- 3-Ethyl-3-(p-aminophenyl)-2,6-dioxopiperidine
- HMS3372M07
- NCGC00093615-03
- 2-(p-Aminophenyl)-2-ethylglutarimide
- AMINOGLUTETHIMIDE (USP IMPURITY)
- Aminoglutethimide AG, 4
- AB00051935-09
- Z800191876
- HMS2090I05
- (RS)-2-(4-Amino-phenyl)-2-ethyl-glutarimide;(RS)-3-(4-Amino-phenyl)-3-ethyl-2,6-dioxo-piperidine
- Aminoglutetimide
- AB00051935
- AMINOGLUTETHIMIDE [MART.]
- BCP28501
- Aminoglutethimide, United States Pharmacopeia (USP) Reference Standard
- AB00051935_12
- Aminoglutethimide- Bio-X
- W-108399
- BSPBio_001832
- NCGC00015110-06
- HMS1568B10
- Mamomit
- LP00124
- AMINOGLUTETHIMIDE [EP IMPURITY]
- SR-01000075596-6
- NCGC00015110-12
- Aminoblastin
- AMY33415
- HY-B0237
- PB48252
- AB00051935_13
- Prestwick_243
- Aminoglutetimida (INN-Spanish)
- KBio3_001332
- GTPL7054
- Aminoglutethimide (USP/INN)
- Prestwick3_000244
- NINDS_000884
- CCG-38911
- Pharmakon1600-01500115
- KBio2_000400
- AMINOGLUTETHIMIDE [VANDF]
- NCGC00260809-01
- A805433
- 125-84-8
- AMINOGLUTETHIMIDE [HSDB]
- HMS2095B10
- NSC 755868
- S1672
- Aminoglutethimidum (INN-Latin)
- Aminoglutethimidum
- NCGC00093615-02
- SMR000326785
- AMINOGLUTETHIMIDE [ORANGE BOOK]
- DB00357
- NCGC00015110-07
- Spectrum2_000093
- SMP1_000017
- Aminoglutethimid
- SBI-0050112.P004
- UNII-0O54ZQ14I9
- AKOS022060651
- alpha-(p-Aminophenyl)-alpha-ethylglutarimide
- AMINOGLUTETHIMIDE (EP IMPURITY)
- KBioSS_000400
- aminoglutethimide (AG)
- BSPBio_000028
- NCGC00257263-01
- Tox21_110406
- NCGC00015110-03
- KBio2_002968
- (R)-3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione
- HMS2091I09
- NCGC00015110-21
- Glutethimide, para-amino
- AMINOGLUTETHIMIDE (EP MONOGRAPH)
- HSDB 7494
- EN300-53368
- Aminoglutethimide [USP:INN:BAN]
- SR-01000075596-4
- BRD-A25234499-001-05-0
- SPBio_002247
- D88489
- NC00714
- AB00051935-11
- NCGC00016379-01
- Aminoglutethimide (USP:INN:BAN)
- C 16038-BA
- BPBio1_000032
- HMS1920C09
- HMS3260I10
- MFCD03094024
- C07617
- NS00010649
- HMS3712B10
- SCHEMBL4306
- dl-Aminoglutethimide
- 3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione
- aminoglutethimide
- STK802074
- A1947
- BBL010961
- BRD-A25234499-001-17-5
- (+/-)-p-AMINOGLUTETHIMIDE
- DB-072275
- Orimeten
- DB-021640
- BRD-A25234499-001-18-3
- BRD-A25234499-001-19-1
- DB-072002
- +Expand
-
- MFCD00010122
- ROBVIMPUHSLWNV-UHFFFAOYSA-N
- 1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)
- CCC1(C2=CC=C(N)C=C2)CCC(NC1=O)=O
Computed Properties
- 232.12100
- 2
- 4
- 2
- 232.121178
- 17
- 321
- 0
- 0
- 1
- 0
- 0
- 1
- nothing
- 5
- 0
- 72.2
Experimental Properties
- 2.26320
- 72.19000
- 14,440
- 1.6450 (estimate)
- Soluble in water (2 mg/ml at 20°C), methanol (50 mg/ml), ethanol (7 mg/ml at 25°C), DMSO (20 mg/ml at 25°C), and chloroform.
- 374.44°C (rough estimate)
- 152-154 °C (lit.)
- 230.4 °C
- 2160
- H2O: 0.2 mg/mL, slightly soluble
- White powder
- water
- 1.1099 (rough estimate)
Aminoglutethimide Security Information
- GHS07
- MA4026950
- 3
- 6.1(b)
- S26-S36
- III
- III
- R36/37/38
- 6.1(b)
- Xi
- 3249
- H315-H319-H335
- P261-P305+P351+P338
- 2-8°C
- III
- 36/37/38
- Warning
- 6.1(b)
Aminoglutethimide Customs Data
- 2925190090
-
China Customs Code:
2925190090Overview:
2925190090 Other imides and their derivative salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925190090 other imides and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Aminoglutethimide Price
Aminoglutethimide Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:(CF3)2CHOH, R:2,6-Lutidine, S:MeCN, 24 h, 0°C
1.2R:H2O
1.1S:THF, 30 min, rt
1.2R:Lawesson's reagent, rt; 2 h, 0°C
1.3R:H2O
2.1S:MeOH, 12 h, rt
3.1R:H2O, S:AcOH, 1 h, rt
1.2R:H2O
1.1S:THF, 30 min, rt
1.2R:Lawesson's reagent, rt; 2 h, 0°C
1.3R:H2O
2.1S:MeOH, 12 h, rt
3.1R:H2O, S:AcOH, 1 h, rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1
Reference
- Method of obtaining 2-(p-aminophenyl)-2-ethylglutarimidePol., From Pol., 148288, 30 Sep 1989, 148288, 30 Sep 1989,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1
Reference
- Process for preparation of 2-(p-aminophenyl)-2-ethylglutarimide (aminoglutethimide)Ger. (East, From Ger. (East), 256130, 27 Apr 1988, 256130, 27 Apr 1988,
Synthetic Circuit 6
Reaction Conditions
1.1R:NaNH2, S:Benzene, S:PhMe
2.1R:PhCH2N+Me3 •OH-, S:MeOH, S:Dioxane
3.1R:H2SO4, S:AcOH
4.1R:H2SO4, R:HNO3
4.2R:H2, C:Pd, S:EtOH
2.1R:PhCH2N+Me3 •OH-, S:MeOH, S:Dioxane
3.1R:H2SO4, S:AcOH
4.1R:H2SO4, R:HNO3
4.2R:H2, C:Pd, S:EtOH
Reference
- Aromatase inhibitors. Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-dionesJournal of Medicinal Chemistry, 1986, 29(8), 1362-9,
Synthetic Circuit 7
Reaction Conditions
1.1
Reference
- Synthesis of an active hydroxylated glutethimide metabolite and some related analogs with sedative-hypnotic and anticonvulsant propertiesJournal of Medicinal Chemistry, 1975, 18(7), 736-41,
Aminoglutethimide Raw materials
- Dimethyl malonate
- 3-ethyl-3-(4-nitrophenyl)piperidine-2,6-dione
- ethyl 2-chlorobutyrate
- DL-Glutethimide
Aminoglutethimide Preparation Products
Aminoglutethimide Suppliers
Shanghai HuicH Biotech Co., Ltd
Audited Supplier
(CAS:125-84-8)
WEN JUN
18018625233
wen.jun@e-biochem.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:125-84-8)
A LA DING
anhua.mao@aladdin-e.com
Aminoglutethimide Related Literature
-
Rachel A. Hand,Elena Piletska,Thomas Bassindale,Geraint Morgan,Nicholas Turner Analyst 2020 145 4716
-
2. Synthesis of fluorine-containing analogues of N-aminoglutethimidePaul Sampson,Gerald B. Hammond,Raymond G. Plevey J. Chem. Soc. Perkin Trans. 1 1989 175
-
Xiao-Meng Liu,Zhe Li,Xin-Rui He,Rui-Ping Liu,Zhong-Ying Ma,Xin Qiao,Shu-Qing Wang,Jing-Yuan Xu Inorg. Chem. Front. 2022 9 3470
-
I. Izquierdo-Lorenzo,S. Sanchez-Cortes,J. V. Garcia-Ramos Anal. Methods 2011 3 1540
-
5. The synthesis of 3-(4-aminotetrafluorophenyl)-3-ethylpiperidine-2,6-dione; a fluorinated derivative of aminoglutethimideRaymond G. Plevey,Paul Sampson J. Chem. Soc. Perkin Trans. 1 1987 2129
-
I. Izquierdo-Lorenzo,S. Sanchez-Cortes,J. V. Garcia-Ramos Anal. Methods 2011 3 1540
-
Huaisong Wang,Dan Xu,Ping Jiang,Min Zhang,Xiangchao Dong Analyst 2010 135 1785
-
Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328
-
Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466
-
Raul-Augustin Mitran,Silviu Nastase,Cristian Matei,Daniela Berger RSC Adv. 2015 5 2592
Recommended suppliers
Amadis Chemical Company Limited
(CAS:125-84-8)Aminoglutethimide
99%
500mg
157.0